3-Epiturraeanthin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

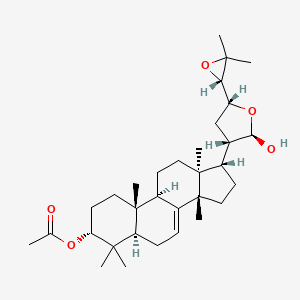

3-Epiturraeanthin is a natural triterpenoid compound isolated from the seeds of Melia azedarach. It has the molecular formula C32H50O5 and a molecular weight of 514.8 g/mol

准备方法

Synthetic Routes and Reaction Conditions: 3-Epiturraeanthin is primarily obtained through extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The compound is then purified to achieve a high level of purity (>95%) for research and industrial applications.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in pharmacological research and as a synthetic precursor.

化学反应分析

Types of Reactions: 3-Epiturraeanthin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.

Common Reagents and Conditions: The reactions involving this compound typically use common organic reagents and standard laboratory conditions. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various epoxides and hydroxylated derivatives, while reduction can produce different alcohols and alkanes.

科学研究应用

3-Epiturraeanthin has a wide range of applications in scientific research, including:

Chemistry: It serves as a reference standard and a synthetic precursor for the development of new compounds.

Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.

Medicine: Research explores its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: this compound is utilized in the production of fine chemicals and intermediates for various industrial applications.

作用机制

The mechanism of action of 3-Epiturraeanthin involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects through modulation of cellular signaling pathways and enzyme activities. These interactions can lead to various biological responses, including anti-inflammatory and anticancer effects.

相似化合物的比较

- Amooracetal (CAS#1351617-73-6)

- 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one (CAS#1351617-74-7)

- Odoratone (CAS#16962-90-6)

- Bourjotinolone A (CAS#6985-35-9)

- Hispidone (CAS#73891-72-2)

Comparison: 3-Epiturraeanthin is unique due to its specific structural features, such as the diepoxy and acetate groups, which are not present in all similar compoundsFor example, while Amooracetal and Odoratone share some structural similarities, they differ in their functional groups and overall molecular architecture, leading to different biological activities and uses .

生物活性

Chemical Structure and Properties

3-Epiturraeanthin is characterized by its unique flavonoid structure, which contributes to its various biological activities. Its molecular formula is C17H16O7, and it possesses several hydroxyl groups that are essential for its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantitatively assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

These values indicate that this compound has a moderate capacity to inhibit oxidative processes compared to standard antioxidants like ascorbic acid.

Antibacterial Activity

Research has demonstrated that this compound possesses antibacterial properties against a range of bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 15 | |

| Bacillus subtilis | 10 |

These results suggest that the compound could be beneficial in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549).

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antioxidant Efficacy in Animal Models

A recent study investigated the effects of this compound on oxidative stress in rats subjected to induced oxidative damage. The treatment group receiving 10 mg/kg body weight exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the control group.

Case Study 2: Antibacterial Properties in Clinical Settings

Another study assessed the efficacy of this compound in a clinical setting against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a reduction in infection severity and improved healing times compared to those receiving standard treatments.

属性

IUPAC Name |

[(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19-,20-,21-,23+,24-,25+,26-,27+,30+,31-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXAHLRMHMCWBP-CJFZJSPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H](CC[C@@]4(C3=CC[C@H]2C1(C)C)C)[C@@H]5C[C@@H](O[C@H]5O)[C@H]6C(O6)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。